molecular formula C25H33N3O B1192435 Butylcycloheptyl prodiginine

Butylcycloheptyl prodiginine

Cat. No.: B1192435
M. Wt: 391.559
InChI Key: NPHGIEGKSFIIAE-WSLHGYQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butylcycloheptyl prodiginine is a natural inhibitor of microRNA-21, reducing growth of cancer cells.

Scientific Research Applications

Biosynthesis and Biochemical Pathways

Butylcycloheptyl prodiginine is part of the prodiginine family, known for its potential as immunosuppressants and antitumor agents. A study by (Cerdeño, Bibb, & Challis, 2001) provides insights into its biosynthesis in Streptomyces coelicolor, contributing to a better understanding of the genetics and biochemistry of prodiginine biosynthesis.

Potential in Cancer Therapy

This compound exhibits notable effects in cancer therapy. A study by (Arshadi et al., 2021) highlights its potential as a photosensitizer for photodynamic cancer therapy. The compound's cytotoxic and genotoxic properties, especially in the presence of radiation, indicate its utility in antitumor therapies.

RNA Interactions and Cellular Effects

A critical aspect of this compound is its ability to interact with RNA. (Matarlo et al., 2019) discovered that it can bind pre-miR-21, inhibiting Dicer-mediated processing, affecting miR-21 expression and its target genes. This suggests its potential as a therapeutic agent against miRNA-dependent diseases.

Antimalarial Properties

Prodiginines, including this compound, have been identified as having significant antimalarial activity. (Papireddy et al., 2011) showed that natural and synthetic prodiginines, including butylcycloheptyl variants, exhibit potent in vitro activity against Plasmodium falciparum.

Antimicrobial Activity

This compound, as part of the prodiginine family, has antimicrobial properties. A study by (Gerber & Lechevalier, 1976) indicates its efficacy in producing antimicrobial pigments, reinforcing its potential in treating infections.

Understanding Molecular Interactions

Research on this compound also delves into understanding its molecular interactions and structural details. (Marshall et al., 2020) used ion mobility spectrometry to analyze the structural aspects of prodiginines, contributing to a deeper understanding of their molecular properties.

Insight into Prodiginine Biosynthesis

Understanding the biosynthesis of prodiginines, including this compound, is crucial for exploring their full potential. (Williamson et al., 2006) provides insights into the biosynthetic pathways and regulation of prodiginine production in bacterial systems.

Properties

Molecular Formula

C25H33N3O

Molecular Weight

391.559

IUPAC Name

(S,Z)-4-Butyl-2-((4'-methoxy-1H,5'H-[2,3'-bipyrrol]-5'-ylidene)methyl)-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole

InChI

InChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-23-20(18)15-19(28-23)16-24-25(29-2)21(17-27-24)22-13-9-14-26-22/h9,13-18,26,28H,3-8,10-12H2,1-2H3/b24-16-/t18-/m0/s1

InChI Key

NPHGIEGKSFIIAE-WSLHGYQHSA-N

SMILES

COC1=C(C2=CC=CN2)C=N/C1=C\C3=CC([C@@H](CCCC)CCCCCC4)=C4N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butylcycloheptyl prodiginine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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